1-Methylanthracene (CAS: 610-48-0) is a methyl-substituted polycyclic aromatic hydrocarbon (PAH) based on the anthracene core. As a functionalized organic molecule, its value lies in the specific photophysical, electronic, and thermal properties conferred by the precise placement of the methyl group at the C1 position. Unlike its parent compound, anthracene, 1-Methylanthracene offers modified processability and tuned optoelectronic characteristics, making it a deliberate choice as a precursor and active component in organic electronics, chemical sensing, and materials science research.
Substituting 1-Methylanthracene with its parent compound, anthracene, or its structural isomers (e.g., 2-Methylanthracene, 9-Methylanthracene) is often unviable for performance-critical applications. The specific location of the methyl group at the C1 position induces unique steric and electronic effects that directly influence solid-state packing, solubility, and frontier molecular orbital energies (HOMO/LUMO). These molecular-level differences manifest as measurable, non-trivial variations in melting point, fluorescence emission wavelength, and electrochemical potential, making the isomers non-interchangeable for applications requiring precise thermal processing, color purity, or charge-transport characteristics.
1-Methylanthracene exhibits a distinct melting point compared to its parent compound and its most common isomer, 9-Methylanthracene. The melting point of 1-Methylanthracene is 86-88 °C, significantly lower than that of unsubstituted anthracene (215-217 °C) and notably different from 9-Methylanthracene (81-82 °C). This difference in thermal behavior, arising from unique crystal packing due to the C1-substitution pattern, is critical for optimizing purification processes like sublimation and for controlling film morphology in thermal evaporation techniques used in OLED fabrication.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 86 - 88 °C |
| Comparator Or Baseline | Anthracene: 215-217 °C; 9-Methylanthracene: 81-82 °C |
| Quantified Difference | 127-131 °C lower than Anthracene; 4-7 °C higher than 9-Methylanthracene |
| Conditions | Standard atmospheric pressure |
This specific melting point dictates the precise temperature windows required for high-purity sublimation and stable deposition rates, making it a non-interchangeable choice for reproducible device manufacturing.
Unsubstituted anthracene is known for its poor solubility in common organic solvents, which severely limits its use in solution-based deposition techniques like spin-coating or inkjet printing. The addition of a methyl group, as in 1-Methylanthracene, disrupts the crystal packing and increases lipophilicity, leading to significantly improved solubility in solvents such as toluene and other aromatic hydrocarbons. While direct quantitative data for 1-Methylanthracene is sparse, the established principle allows it to serve as a processable alternative to the parent compound for applications requiring homogeneous solution-phase formulations.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Significantly enhanced relative to anthracene |
| Comparator Or Baseline | Anthracene: Poor solubility, e.g., 1 g/L in toluene at 298K |
| Quantified Difference | Qualitatively higher, enabling solution-based workflows not feasible with pure anthracene |
| Conditions | Room temperature, common organic solvents (e.g., toluene, THF, chloroform) |
Improved solubility is a primary procurement driver, enabling cost-effective and scalable manufacturing of electronic devices and films without the processing challenges of unsubstituted anthracene.
The position of the methyl group critically determines the fluorescence emission spectrum. In cyclohexane, unsubstituted anthracene has a primary emission peak at 403 nm. Attaching a methyl group at the 9-position, creating 9-Methylanthracene, results in a notable bathochromic (red) shift, with the primary emission peak moving to 413 nm. Based on established structure-property relationships in PAHs, substitution at the 1-position is expected to yield a unique emission profile, distinct from both the parent compound and the 9-methyl isomer. This makes 1-Methylanthracene a specific choice for applications where precise color tuning is required, such as for dopants or host materials in organic light-emitting diodes (OLEDs).
| Evidence Dimension | Fluorescence Emission Maximum (λ_em) |
| Target Compound Data | Expected to be distinct from anthracene and its other isomers |
| Comparator Or Baseline | Anthracene: 403 nm; 9-Methylanthracene: 413 nm |
| Quantified Difference | 9-Methylanthracene is shifted by +10 nm vs. Anthracene, demonstrating the high sensitivity of emission wavelength to substitution position |
| Conditions | Dilute solution in cyclohexane |
This demonstrates that isomers are not interchangeable; a buyer must procure the specific isomer that provides the exact emission wavelength required for their device or sensor.
Leveraging its enhanced solubility compared to anthracene, 1-Methylanthracene is a suitable candidate for developing semiconductor inks for printable electronics. Its defined molecular structure allows for potentially reproducible charge transport properties in solution-deposited films.
The specific thermal profile of 1-Methylanthracene, with a distinct melting point, allows for controlled co-deposition in vacuum chambers. Its unique, isomer-specific emission spectrum makes it a candidate for tuning the color coordinates and efficiency of blue organic light-emitting diodes.
The C1-methylated anthracene core offers a different steric and electronic environment compared to the more common 9-substituted derivatives. This makes 1-Methylanthracene a valuable and specific precursor for synthesizing more complex, functionalized PAHs where reactivity and final geometry are critical, such as in the development of novel chemosensors.